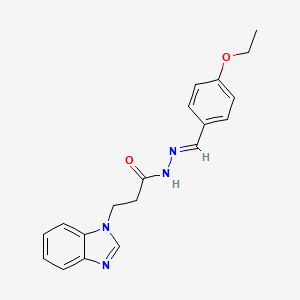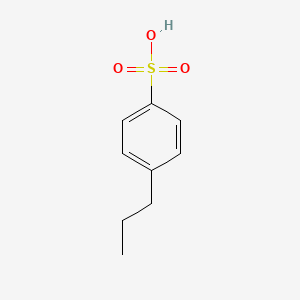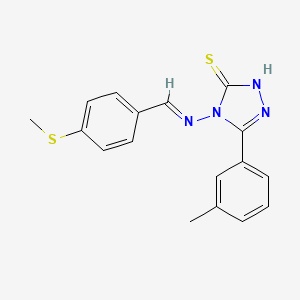![molecular formula C21H19N3O4 B12043031 1-hydroxy-N-(2-(methylcarbamoyl)phenyl)-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12043031.png)
1-hydroxy-N-(2-(methylcarbamoyl)phenyl)-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H19N3O4 and a molecular weight of 377.403 g/mol . This compound is part of the pyridoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs . The reaction is carried out under controlled conditions to prevent partial destruction of the original heterocyclic ester and avoid the formation of impurities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up by optimizing reaction conditions and using high-purity reagents to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes, although its industrial applications are less common compared to its research uses.
Mécanisme D'action
The mechanism of action of 7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to inhibit aldosterone synthase by binding to the enzyme’s active site, thereby preventing the conversion of deoxycorticosterone to aldosterone . This inhibition can lead to reduced aldosterone levels, which may help manage conditions like hypertension and heart failure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-HYDROXY-N-(2-METHYLPHENYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- N-(2,3-DIMETHYLPHENYL)-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- N-(2,5-DIMETHYLPHENYL)-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- N-(2,4-DIMETHYLPHENYL)-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
Uniqueness
7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both hydroxyl and amide functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H19N3O4 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
4-hydroxy-N-[2-(methylcarbamoyl)phenyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-22-19(26)13-8-2-3-10-15(13)23-20(27)16-18(25)14-9-4-6-12-7-5-11-24(17(12)14)21(16)28/h2-4,6,8-10,25H,5,7,11H2,1H3,(H,22,26)(H,23,27) |
Clé InChI |
IQDZZFZDBVETIX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12042960.png)
![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042967.png)

![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)

![1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12042981.png)

![N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B12042993.png)
![2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide](/img/structure/B12042997.png)


![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043009.png)


